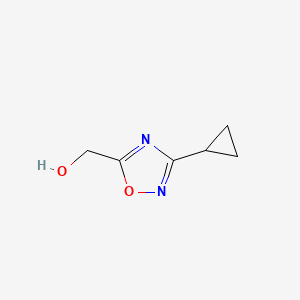
1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one, also known as 1,2-dichloro-3-fluorophenyl ethanone (DCFPE) is a synthetic organic compound used in various scientific research applications. It is a colorless crystalline solid with a molecular formula of C8H5Cl2FNO. DCFPE is used in a variety of laboratory experiments, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Molecular Structure Analysis
- Molecular Structure and Vibrational Analysis : A study on a similar compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, revealed details about its molecular structure and vibrational properties. The research conducted using FT-IR and X-ray diffraction studies provides insights into the compound's molecular geometry, stability, and electronic properties, which are crucial for understanding its behavior in different applications (Najiya et al., 2014).
Application in Sensing Technologies
- Selective Colorimetric and Fluorescent Probe for Hg2+ : Another study demonstrates the application of a related compound in developing a selective probe for detecting mercury ions (Hg2+) in various environments. This kind of application is vital for environmental monitoring and safety (Zhu et al., 2014).
Analytical Chemistry and Sensor Development
- Fluorescent pH Sensor : A compound with similar structural features, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, was studied for its application as a fluorescent pH sensor. This kind of sensor can be used for detecting acidic and basic organic vapors, demonstrating its potential in analytical chemistry (Yang et al., 2013).
Chemical Synthesis and Characterization
- Synthesis and Crystal Structure Analysis : Research on similar compounds, such as the synthesis of chalcone derivatives, highlights the importance of understanding the crystal structure and intermolecular interactions. These insights are crucial for the development of new materials and chemicals (Salian et al., 2018).
Biological and Environmental Applications
- Cometabolism by Bacteria : A study on a structurally related compound, 1,1-Dichloro-2,2-Bis(4-Chlorophenyl)Ethylene (DDE), investigates its biodegradation by specific bacteria. Such research is essential for understanding how these compounds interact with and are processed in biological and environmental systems (Hay & Focht, 1998).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-12-5-4-10(8-13(12)16)14(18)7-9-2-1-3-11(17)6-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBJNIUNZTXPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)


![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)


